Manganese(2+) disulphamate

Description

Manganese(II) sulfate, with the chemical formula MnSO₄·xH₂O, is a manganese salt of sulfuric acid. It exists in various hydrated forms, including monohydrate (MnSO₄·H₂O) and tetrahydrate (MnSO₄·4H₂O) . The compound features a manganese(2+) cation coordinated to sulfate anions, with a crystal structure confirmed by X-ray diffraction studies . It is industrially significant, serving as a precursor for manganese dioxide (MnO₂) synthesis, a fertilizer additive, and a component in ceramics and animal feed . Its aqueous solubility (approximately 52 g/100 mL at 20°C) and hygroscopic nature make it suitable for electrolyte solutions and environmental remediation applications .

Properties

CAS No. |

83929-95-7 |

|---|---|

Molecular Formula |

H4MnN2O6S2 |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

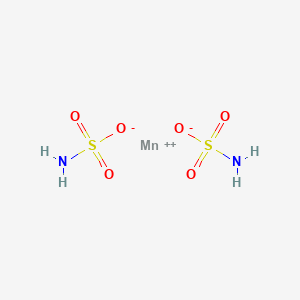

manganese(2+);disulfamate |

InChI |

InChI=1S/Mn.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

KEXSCPNGYFGPFU-UHFFFAOYSA-L |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(2+) disulphamate can be synthesized through the reaction of manganese(II) salts with disulfamic acid. The typical reaction involves dissolving manganese(II) sulfate in water and then adding disulfamic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods

In an industrial setting, this compound can be produced by reacting manganese dioxide with sulfur dioxide and ammonia. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. This method allows for the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Manganese(2+) disulphamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.

Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.

Substitution: The disulphamate ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often performed under inert atmosphere to prevent re-oxidation.

Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides. The reactions are usually performed in organic solvents under reflux conditions.

Major Products Formed

Oxidation: Manganese(III) or manganese(IV) oxides.

Reduction: Manganese metal or manganese(II) compounds.

Substitution: Coordination complexes with different ligands.

Scientific Research Applications

Agricultural Applications

- Fertilizers : Manganese is an essential micronutrient for plant growth, playing a vital role in photosynthesis and enzyme function. Manganese(II) disulphamate is used as a fertilizer to correct manganese deficiencies in crops. Its application helps improve crop yields and quality, particularly in soils deficient in this metal.

- Animal Feed : The compound is also utilized as a dietary supplement in animal feed to enhance the growth and health of livestock. Manganese deficiency in animals can lead to skeletal deformities and impaired reproduction.

Pharmaceutical Applications

- Nutritional Supplements : Manganese(II) disulphamate is included in dietary supplements aimed at preventing manganese deficiency-related health issues. It supports metabolic processes and antioxidant defense mechanisms in the body.

- Therapeutic Uses : Research indicates that manganese compounds may have potential therapeutic effects against certain diseases due to their role in enzyme activation and antioxidant properties. However, caution is necessary due to the risk of manganese toxicity at high exposure levels.

Industrial Applications

- Catalysts : Manganese(II) disulphamate is employed as a catalyst in various chemical reactions, including the production of synthetic fatty acids and other organic compounds. Its catalytic properties enhance reaction rates and yield.

- Dyes and Pigments : The compound finds use in the textile industry as a mordant, aiding in the dyeing process by fixing dyes to fabrics. It also contributes to the production of pigments used in paints and coatings.

- Water Treatment : Manganese salts are utilized in water purification processes to remove impurities and improve water quality. They help in the coagulation and flocculation processes during wastewater treatment.

Case Study 1: Agricultural Impact

A study conducted on maize crops demonstrated that applying manganese(II) disulphamate significantly increased plant height and yield compared to untreated controls. Soil tests indicated that manganese levels rose to optimal ranges, confirming the effectiveness of this application .

Case Study 2: Nutritional Supplementation

In a clinical trial involving patients with chronic gastrointestinal disorders, supplementation with manganese(II) disulphamate improved manganese status and reduced symptoms associated with deficiency, such as fatigue and muscle weakness .

Case Study 3: Industrial Efficiency

An industrial study showed that using manganese(II) disulphamate as a catalyst in the synthesis of biodiesel resulted in a 15% increase in yield compared to traditional catalysts. This finding highlights its potential for enhancing efficiency in biofuel production .

Safety Considerations

While manganese is essential for health, excessive exposure can lead to toxicity, known as manganism, which presents symptoms similar to Parkinson's disease . Therefore, it is crucial to adhere to safety guidelines when handling manganese compounds.

Mechanism of Action

The mechanism of action of manganese(2+) disulphamate involves its interaction with molecular targets such as enzymes and proteins. In biological systems, this compound can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound can also interact with cellular pathways, influencing processes such as oxidative stress response and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Other Manganese Salts

Manganese Citrate

Manganese citrate (Mn₃(C₆H₅O₇)₂·10H₂O) is a tricarboxylate complex used in dietary supplements due to its bioavailability. Unlike manganese sulfate, it exhibits lower solubility in water (<1 g/100 mL) and forms stable chelates with organic ligands, enhancing its role in controlled-release formulations .

Manganese Phosphate Dibasic

Manganese(II) phosphate dibasic (MnHPO₄·3H₂O) is a corrosion-resistant coating agent. Unlike sulfate, it is sparingly soluble in water and forms adherent layers on metal surfaces, making it valuable in automotive and aerospace industries .

Manganese Dioxide

Manganese dioxide (MnO₂) differs in oxidation state (Mn⁴⁺ vs. Mn²⁺ in sulfate) and exhibits superior catalytic activity. It is critical in dry-cell batteries and oxidative organic reactions, whereas manganese sulfate serves as a precursor in its synthesis .

Comparison with Other Metal Sulfates

Magnesium Sulfate

Magnesium sulfate (MgSO₄) shares the sulfate anion but has distinct applications. While manganese sulfate is used in agriculture and metallurgy, magnesium sulfate is a medical staple for treating eclampsia and magnesium deficiency .

Catalytic Performance Against Rhenium Compounds

Manganese compounds outperform rhenium analogs in catalyzing potassium chlorate (KClO₃) decomposition. Studies show manganese catalysts achieve higher reaction rates due to redox cycling between Mn²⁺ and Mn⁴⁺, whereas rhenium species exhibit slower kinetics .

Biological Activity

Manganese(2+) disulphamate is a manganese salt that has garnered interest due to its biological activity, particularly in cellular processes and potential therapeutic applications. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is characterized by the presence of manganese ions coordinated with disulphamate ligands. The chemical formula can be represented as . The manganese ion typically exhibits a +2 oxidation state, which is crucial for its reactivity and biological interactions.

1. Cell Division and Growth Promotion

Research has demonstrated that manganese(II) ions can induce cell division in certain bacterial species. For instance, in Deinococcus radiodurans, the addition of manganese(II) at concentrations of 2.5 µM or higher triggered multiple rounds of cell division during the stationary phase. This effect was associated with increased activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting a protective mechanism against oxidative stress .

2. DNA Interaction

Manganese(II) ions interact with DNA, impacting its structural integrity. Studies indicate that at specific concentrations, manganese can induce conformational changes in DNA, destabilizing the double helix and facilitating aggregation at higher concentrations. This interaction is mediated by water molecules, which may alter hydrogen bonding between base pairs .

Antioxidant Activity

Manganese plays a critical role in cellular defense against oxidative damage. It acts as a cofactor for superoxide dismutase (MnSOD), an enzyme that catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen. This enzymatic activity is vital for maintaining redox balance within cells.

Nutritional Immunity

Calprotectin, a protein that binds manganese and zinc, illustrates the concept of nutritional immunity where pathogens are deprived of essential metals necessary for their growth. The sequestration of manganese by calprotectin has been shown to inhibit the growth of various bacterial pathogens .

Case Studies and Experimental Data

The following table summarizes key experimental findings regarding the biological activity of manganese(2+) compounds:

Q & A

Q. How can computational modeling predict this compound’s behavior in novel applications (e.g., battery electrolytes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.